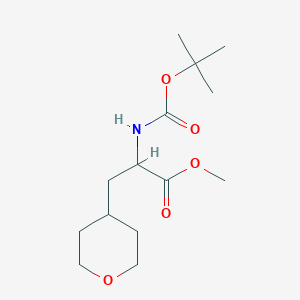

2-Tert-butoxycarbonylamino-3-(tetrahydro-pyran-4-YL)-propionic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Tert-butoxycarbonylamino-3-(tetrahydro-pyran-4-YL)-propionic acid methyl ester is a complex organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) group, an amino group, a tetrahydropyran ring, and a propionic acid methyl ester moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butoxycarbonylamino-3-(tetrahydro-pyran-4-YL)-propionic acid methyl ester typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amino acid

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium(VI) oxide or Dess-Martin periodinane can be used under acidic or neutral conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed:

Oxidation: Conversion to corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Introduction of various functional groups depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis and Preparation

The synthesis of 2-Tert-butoxycarbonylamino-3-(tetrahydro-pyran-4-YL)-propionic acid methyl ester typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. This process is crucial for the stability and reactivity of the compound in various chemical reactions. The compound can be synthesized via the following general reaction scheme:

- Starting Material : Tetrahydropyran derivative.

- Reagents : Boc anhydride or similar protecting agents.

- Conditions : Standard peptide coupling conditions (e.g., using DCC or EDC as coupling agents).

Peptide Synthesis

The compound is widely used in peptide synthesis due to its ability to protect amino groups during coupling reactions. The Boc group allows for selective deprotection under mild acidic conditions, facilitating the synthesis of complex peptides without side reactions.

Drug Development

Research has shown that derivatives of this compound exhibit potential as bioactive agents. For instance, modifications of the Boc-protected amino acid have been explored for their anti-cancer properties, particularly in targeting specific cancer cell lines.

Bioconjugation

The compound's functional groups make it suitable for bioconjugation applications, where it can be linked to other biomolecules such as antibodies or enzymes. This application is particularly relevant in the development of targeted drug delivery systems.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of Boc-protected amino acids, including this compound, against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential therapeutic applications in oncology.

Case Study 2: Peptide Libraries

In a research project aimed at developing peptide libraries for drug discovery, researchers utilized this compound as a building block for synthesizing diverse peptide sequences. The libraries generated showed promising biological activities, highlighting the importance of this compound in pharmaceutical research.

Mecanismo De Acción

The mechanism by which 2-Tert-butoxycarbonylamino-3-(tetrahydro-pyran-4-YL)-propionic acid methyl ester exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.

Molecular Targets and Pathways Involved:

Enzymes: Potential inhibition or activation of specific enzymes involved in metabolic pathways.

Receptors: Binding to receptors to elicit a biological response.

Comparación Con Compuestos Similares

2-Tert-butoxycarbonylamino-3-(tetrahydro-pyran-4-YL)-propionic acid: Similar structure but without the methyl ester group.

2-Tert-butoxycarbonylamino-3-(tetrahydro-pyran-4-YL)-acetic acid: Similar core structure with a different acid moiety.

Uniqueness: 2-Tert-butoxycarbonylamino-3-(tetrahydro-pyran-4-YL)-propionic acid methyl ester stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile open up numerous possibilities for innovation in chemistry, biology, medicine, and industry.

Actividad Biológica

2-Tert-butoxycarbonylamino-3-(tetrahydro-pyran-4-YL)-propionic acid methyl ester, also known by its CAS number 368866-33-5, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antioxidant properties, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C14H25NO5

- Molecular Weight : 287.35 g/mol

- CAS Number : 368866-33-5

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group and a tetrahydropyran moiety, which are significant for its biological interactions.

Antioxidant Activity

Recent studies have demonstrated the antioxidant capabilities of similar compounds based on their structural characteristics. The antioxidant activity was assessed using various assays, including:

- ABTS Radical Scavenging Assay

- FRAP (Ferric Reducing Antioxidant Power) Assay

In these assays, compounds similar to 2-tert-butoxycarbonylamino derivatives exhibited significant radical scavenging activity. For example, compounds with amine-containing spacers showed better antioxidant properties than their enamine counterparts, suggesting that structural modifications can enhance efficacy .

| Compound | IC50 (μM) | Comparison |

|---|---|---|

| 8a | 6.23 ± 0.33 | More effective than Trolox (91.8 ± 0.3 μM) |

| 7a | 19.6 ± 0.8 | Comparable to parent pharmacophore BHT |

Cytotoxicity Studies

In vitro cytotoxicity studies have indicated that certain derivatives of the compound exhibit varying degrees of cytotoxic effects on different cell lines. For instance, N-Boc-protected amino acids demonstrated weak cytotoxicity with cell viability ranging from 50% to 61% across tested lines . However, no significant antimicrobial activity was observed in these studies.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through docking studies and kinetic analyses. It has been suggested that similar compounds could inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. The binding interactions at both catalytic and peripheral sites indicate a potential for disease-modifying effects through inhibition of β-amyloid aggregation .

Study on Antioxidant Properties

A study focusing on the antioxidant properties of derivatives similar to 2-tert-butoxycarbonylamino compounds revealed that these compounds effectively inhibited lipid peroxidation in mouse brain homogenates. The inhibition was characterized by measuring the formation of thiobarbituric acid reactive substances (TBARS), with IC50 values indicating significant efficacy against oxidative stress .

Neuroprotective Effects

Another research effort highlighted the neuroprotective potential of related compounds in models of oxidative stress-induced neuronal damage. These studies suggest that the incorporation of tetrahydropyran rings may enhance blood-brain barrier permeability and contribute to central nervous system (CNS) activity .

Propiedades

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-4-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-14(2,3)20-13(17)15-11(12(16)18-4)9-10-5-7-19-8-6-10/h10-11H,5-9H2,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDJMXRVEJKDFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCOCC1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.